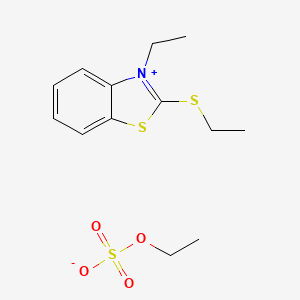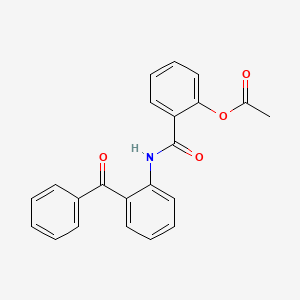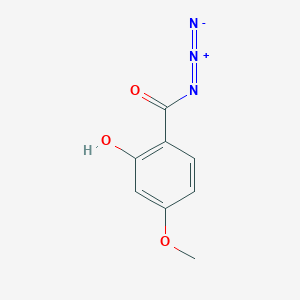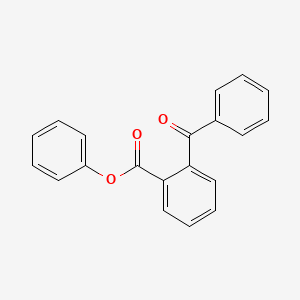
1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane is a silicon-based compound known for its unique structural properties. It features a hexasiloxane backbone with alternating methoxy and methyl groups. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane typically involves the reaction of hexamethylcyclotrisiloxane with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid or base to facilitate the methoxylation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organometallic compounds for substitution reactions. Major products formed include silanols, siloxanes, and functionalized silanes.
Scientific Research Applications
1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane finds applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced silicon-based materials.
Biology: Employed in the development of biocompatible coatings and materials.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of high-performance silicones and as a component in sealants and adhesives.
Mechanism of Action
The mechanism of action of 1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane involves its interaction with various molecular targets. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable silicon-based networks and materials. The pathways involved include hydrolysis, condensation, and polymerization reactions.
Comparison with Similar Compounds
1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane can be compared with other similar compounds such as:
1,1,1,3,5,7,9,11,11,11-Decamethyl-5-(trimethylsiloxy)hexasiloxane: This compound has additional methyl groups and a trimethylsiloxy group, making it more hydrophobic.
1,13-diethoxy-1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethyl-heptasiloxane: This compound features ethoxy groups instead of methoxy groups, affecting its reactivity and solubility.
1,8-Diphenyl-1,3,5,7-octatetraene: Although structurally different, it shares some reactivity patterns with silicon-based compounds.
The uniqueness of this compound lies in its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
51131-88-5 |
|---|---|
Molecular Formula |
C14H42O13Si6 |
Molecular Weight |
586.99 g/mol |
IUPAC Name |
[dimethoxy(methyl)silyl]oxy-[[[[dimethoxy(methyl)silyl]oxy-methoxy-methylsilyl]oxy-methoxy-methylsilyl]oxy-methoxy-methylsilyl]oxy-methoxy-methylsilane |
InChI |
InChI=1S/C14H42O13Si6/c1-15-28(9,16-2)23-30(11,19-5)25-32(13,21-7)27-33(14,22-8)26-31(12,20-6)24-29(10,17-3)18-4/h1-14H3 |
InChI Key |
AHTHTDAZXJZZQB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OC)O[Si](C)(OC)O[Si](C)(OC)O[Si](C)(OC)O[Si](C)(OC)O[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)


![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)

![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)



![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

